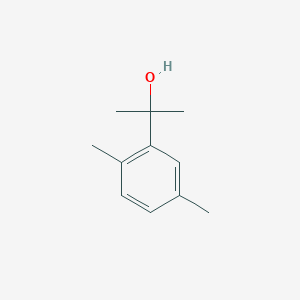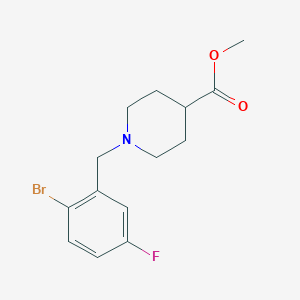
(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol: is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoroethyl halide under basic conditions to introduce the difluoroethyl group. The hydroxymethyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological activity. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle that serves as a building block for many pharmaceuticals.
Difluoroethylpiperidine: A compound similar to (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol but without the hydroxymethyl group.
Piperidin-3-ylmethanol: A compound similar to this compound but without the difluoroethyl group.
Uniqueness: this compound is unique due to the presence of both the difluoroethyl and hydroxymethyl groups. These functional groups can significantly influence the compound’s chemical and biological properties, making it distinct from other piperidine derivatives.
Propiedades
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)5-11-3-1-2-7(4-11)6-12/h7-8,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAJELEFWJSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7874599.png)








![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B7874642.png)

![2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7874674.png)
![{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B7874675.png)

